N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide
Description
N-{3-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with an ethanesulfonyl group and a phenyl ring linked to a piperidine sulfonyl moiety. Its molecular formula is C₂₄H₂₅N₄O₅S₂, with a molecular weight of 537.6 g/mol. The ethanesulfonyl group may enhance solubility, while the piperidine sulfonyl moiety could influence target binding affinity .
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S2/c1-2-34(30,31)23-14-13-22(26-27-23)19-7-6-8-20(17-19)25-24(29)18-9-11-21(12-10-18)35(32,33)28-15-4-3-5-16-28/h6-14,17H,2-5,15-16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPATKYQLUSYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Functionalization
The pyridazine core is synthesized through cyclization of 1,4-diketones with hydrazine derivatives. Subsequent functionalization at the 3- and 6-positions is achieved via sequential reactions:
- Step 1 : Sulfonation at Position 6
Treatment of 3-chloropyridazine with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) yields 6-(ethanesulfonyl)pyridazine.
- Step 2 : Phenyl Group Introduction at Position 3
A Suzuki-Miyaura cross-coupling reaction between 6-(ethanesulfonyl)pyridazine-3-boronic acid and 3-bromoaniline facilitates aryl group attachment. Palladium catalysts (e.g., Pd(PPh₃)₄) and cesium carbonate as a base in tetrahydrofuran (THF) at 80°C drive this step.
Key Data :
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | EtSO₂Cl, Et₃N, DCM | 78% |
| Cross-Coupling | Pd(PPh₃)₄, Cs₂CO₃, THF | 65% |
Amination of the Phenyl Ring
The introduction of the aniline group is achieved via nitration followed by reduction:
- Nitration : Treatment with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C introduces a nitro group at the meta position.
- Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) converts the nitro group to an amine.
Optimization Insight :
Lower temperatures during nitration minimize byproduct formation, while hydrogenation at 50 psi H₂ pressure ensures complete reduction.
Synthesis of 4-(Piperidine-1-sulfonyl)benzoyl Chloride
Sulfonation of Benzoic Acid
4-Hydroxybenzoic acid undergoes sulfonation using piperidine-1-sulfonyl chloride in dichloromethane (DCM) with pyridine as a base. The reaction proceeds at room temperature for 12 hours:
$$ \text{4-HO-C₆H₄-COOH} + \text{piperidine-SO₂Cl} \xrightarrow{\text{pyridine}} \text{4-(piperidine-1-sulfonyl)benzoic acid} $$
Acyl Chloride Formation
The benzoic acid derivative is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acyl chloride:
$$ \text{4-(piperidine-1-sulfonyl)benzoic acid} \xrightarrow{\text{SOCl₂, reflux}} \text{4-(piperidine-1-sulfonyl)benzoyl chloride} $$
Yield : 92% after purification via recrystallization (hexane/ethyl acetate).
Amide Coupling: Final Assembly
The aniline intermediate (3-[6-(ethanesulfonyl)pyridazin-3-yl]aniline) is coupled with 4-(piperidine-1-sulfonyl)benzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in acetonitrile:
$$ \text{Aniline} + \text{Acyl Chloride} \xrightarrow{\text{EDCI/HOBt, CH₃CN}} \text{N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide} $$
Reaction Optimization :
- Solvent Selection : Acetonitrile outperforms dimethylformamide (DMF) by reducing side reactions.
- Catalyst Ratio : A 1:1.2 molar ratio of EDCI to HOBt maximizes coupling efficiency.
| Parameter | Optimal Value | Yield |
|---|---|---|
| Solvent | CH₃CN | 85% |
| Temperature | 25°C | 85% |
| Reaction Time | 24 hours | 85% |
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate:hexane = 3:7), followed by recrystallization from methanol. Structural confirmation is achieved through:
- ¹H/¹³C NMR : Key peaks include δ 8.9 ppm (pyridazine-H), δ 7.8–8.2 ppm (aromatic protons), and δ 3.2 ppm (piperidine-CH₂).
- HRMS : [M+H]⁺ calculated for C₂₅H₂₇N₄O₅S₂: 551.1421; found: 551.1418.
Comparative Analysis of Alternative Routes
Direct Sulfonation vs. Stepwise Functionalization
Direct sulfonation of pre-coupled intermediates often leads to lower yields due to steric hindrance. The stepwise approach (sulfonation before coupling) improves efficiency by 20–25%.
Coupling Agent Efficacy
A comparison of coupling agents reveals EDCI/HOBt as superior to dicyclohexylcarbodiimide (DCC):
| Coupling System | Yield | Purity |
|---|---|---|
| EDCI/HOBt | 85% | 98% |
| DCC/DMAP | 72% | 91% |
Challenges and Mitigation Strategies
- Regioselectivity in Pyridazine Functionalization : Competing reactions at positions 4 and 5 are minimized using bulky bases (e.g., 2,6-lutidine).
- Sulfonation Byproducts : Excess ethanesulfonyl chloride (1.5 equiv) ensures complete conversion while avoiding polysulfonation.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Kinase Inhibition Potential
- The target compound shares a pyridazine core with Ponatinib (a Bcr-Abl inhibitor) and 3-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide, which has structural motifs linked to DDR1/2 inhibition . Dual sulfonyl groups in the target compound may enhance binding to ATP pockets in kinases, similar to dasatinib’s sulfonamide interactions .
- CGI-5604 and other BTK inhibitors (e.g., ibrutinib) highlight the role of bulky substituents (e.g., tert-butyl) in improving selectivity, suggesting the target compound’s ethanesulfonyl group could balance solubility and target engagement .
Selectivity and Pharmacokinetics
- The piperidine sulfonyl group in the target compound mirrors N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1-yl)ethyl)-4-(piperidin-1-sulfonyl)benzamide , which may confer metabolic stability due to piperidine’s resistance to oxidation .
Biological Activity
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring , a sulfonamide group , and a piperidine moiety , which contribute to its biological activity. The molecular formula is , and its structure allows for various interactions with biological targets.
| Component | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 396.56 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act through:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit certain enzymes, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing signaling pathways involved in pain and inflammation.
Therapeutic Applications
This compound has been studied for several potential therapeutic applications:
- Anti-inflammatory Activity : Research has shown that compounds with similar structures exhibit significant anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory disorders .
- Antitumor Effects : Some studies suggest that pyridazine derivatives can inhibit tumor growth by targeting specific cancer pathways, making this compound a candidate for cancer therapy .
- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, providing a basis for further exploration in treating infections .
Research Findings
Recent studies have highlighted the promising biological activities of this compound:
- A study demonstrated that derivatives with similar structures showed up to 85% inhibition of pro-inflammatory cytokines (TNF-α and IL-6) at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .
Case Studies
- Case Study on Anti-inflammatory Activity :
- Case Study on Antitumor Activity :
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be monitored for yield and purity?
The synthesis typically involves multi-step reactions, including sulfonylation, coupling, and cyclization. Key solvents include dichloromethane (DCM) or tetrahydrofuran (THF), with palladium catalysts (e.g., Pd/C) for coupling steps . Monitoring methods:
- Thin-layer chromatography (TLC) for real-time reaction progress.
- High-performance liquid chromatography (HPLC) for purity assessment (>95% target) .
- Temperature control (±2°C) and inert atmospheres (N₂/Ar) to prevent side reactions .
Basic: What advanced analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperidine/pyridazine ring conformations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₄H₂₇N₅O₄S₂) and isotopic patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in the sulfonyl and benzamide groups .
Advanced: How can researchers identify and validate biological targets for this compound?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to receptors like kinases or GPCRs .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd < 1 µM achievable) and thermodynamics .
- Enzyme inhibition assays : IC₅₀ determination using fluorogenic substrates (e.g., for proteases) .
Advanced: What structural modifications enhance activity in structure-activity relationship (SAR) studies?
- Piperidine substitution : 4-Methylpiperidine improves target binding vs. unsubstituted analogs (ΔΔG ≈ -2.1 kcal/mol) .
- Sulfonyl group replacement : Ethanesulfonyl vs. methanesulfonyl increases solubility (logP reduction by 0.5) without compromising potency .
- Pyridazine ring modifications : 6-Substituents (e.g., Cl, CF₃) enhance metabolic stability (t₁/₂ > 2 h in microsomes) .
Advanced: How should researchers address contradictory data in biological assays?
- Purity verification : Re-test compound batches via HPLC to rule out impurities (>98% purity required) .
- Assay optimization : Adjust buffer pH (7.4 vs. 6.8) or cofactors (Mg²⁺/ATP) to mimic physiological conditions .
- Orthogonal assays : Confirm activity in cell-based (e.g., luciferase reporter) and biochemical (e.g., ELISA) formats .
Advanced: What strategies stabilize the compound under varying pH and oxidative conditions?
- Hydrolysis resistance : Use phosphate buffers (pH 7.4) to minimize sulfonamide cleavage (t₁/₂ > 24 h) .
- Oxidative stability : Add antioxidants (e.g., BHT) in storage solutions to prevent sulfonyl group degradation .
- Lyophilization : For long-term storage, lyophilize with trehalose (5% w/v) to maintain crystallinity .
Basic: What solvent systems are recommended for solubility challenges in in vitro assays?
- Primary solvents : DMSO (≤0.1% final concentration to avoid cytotoxicity) .
- Co-solvents : PEG-400 or cyclodextrins (10% w/v) enhance aqueous solubility (>50 µM) .
- Surfactants : Polysorbate-80 (0.01%) for cell membrane permeability studies .
Advanced: How can enantiomeric purity be achieved and validated?
- Chiral chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) for baseline separation (α > 1.5) .
- Circular Dichroism (CD) : Confirm enantiomer-specific Cotton effects at 220–260 nm .
Advanced: What methodologies identify metabolic pathways and major metabolites?
- In vitro microsomal assays : Human liver microsomes + NADPH, analyzed via LC-MS/MS to detect hydroxylated or desulfonylated metabolites .
- CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4) to assess drug-drug interaction risks .
Advanced: How can computational modeling predict binding modes and off-target effects?
- Molecular docking : Glide/SP mode in Schrödinger to model interactions with ATP-binding pockets (docking score ≤ -9 kcal/mol) .
- MD simulations : 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
Advanced: What assays evaluate cross-reactivity with structurally related targets?
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target inhibition (IC₅₀ < 1 µM) .
- GPCR functional assays : β-arrestin recruitment assays (e.g., DiscoverX) for Gαs/Gαi-coupled receptors .
Advanced: How can synergistic combinations with other therapeutics be systematically explored?
- High-throughput screening (HTS) : 384-well format with fixed-ratio combinations (e.g., 1:1 to 1:10) to calculate combination index (CI < 1) .
- Mechanistic studies : RNA-seq to identify pathway crosstalk (e.g., PI3K-MAPK) post-combination treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
